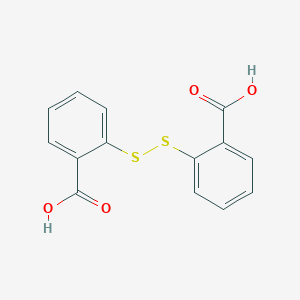

2,2'-Dithiodibenzoic acid

Description

Propriétés

IUPAC Name |

2-[(2-carboxyphenyl)disulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEMXJWGHIEXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SSC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059498 | |

| Record name | Benzoic acid, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow solid; [ICSC] Yellow or brown powder; [Alfa Aesar MSDS], WHITE-TO-YELLOW POWDER. | |

| Record name | 2,2'-Dithiodibenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

119-80-2 | |

| Record name | 2,2′-Dithiodibenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dithiodibenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dithiodibenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dithiodibenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dithiodibenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiodi(benzoic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58MGB5279D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

287 - 290 °C | |

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2,2'-Dithiodibenzoic acid CAS number and properties

An In-depth Technical Guide to 2,2'-Dithiodibenzoic Acid

Introduction

This compound, also known as dithiosalicylic acid, is an organosulfur compound with the chemical formula C₁₄H₁₀O₄S₂. It is characterized by a disulfide bond linking two benzoic acid moieties at the ortho position. This unique structure imparts valuable chemical reactivity, making it a significant molecule in various scientific and industrial fields. This technical guide provides a comprehensive overview of its properties, synthesis, analysis, and key applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

CAS Number

The Chemical Abstracts Service (CAS) registry number for this compound is 119-80-2 .[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₄S₂ | [1] |

| Molecular Weight | 306.36 g/mol | [1] |

| Appearance | White to yellow or brown powder/crystals | [3] |

| Melting Point | 287-290 °C | [1] |

| Solubility | Insoluble in water | [1] |

| IUPAC Name | 2-[(2-carboxyphenyl)disulfanyl]benzoic acid | [1] |

| Synonyms | Dithiosalicylic acid, 2-Carboxyphenyl disulfide, Bis(2-carboxyphenyl) disulfide | [1] |

Experimental Protocols

Synthesis of this compound from Anthranilic Acid

A widely documented method for the synthesis of this compound involves the diazotization of anthranilic acid followed by reaction with a sulfur source.[3][4]

Materials:

-

Anthranilic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Disulfide (Na₂S₂) solution (alkaline)

-

Anhydrous Sodium Carbonate

-

Ether

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 5 mmol of anthranilic acid in 5 mL of water and 1 mL of concentrated hydrochloric acid.

-

Cool the solution to 5°C in an ice bath.

-

Slowly add a solution of 345 mg of sodium nitrite in 2.5 mL of water, ensuring the temperature remains below 5°C. This forms the diazonium salt solution.[3]

-

-

Disulfide Formation:

-

Slowly add the prepared diazonium salt solution to an alkaline sodium disulfide solution, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature. Nitrogen gas will evolve.

-

Once the nitrogen evolution ceases, add 0.9 mL of concentrated hydrochloric acid to precipitate the crude this compound.[3]

-

-

Purification:

-

Filter the precipitate and wash it with water.

-

Dissolve the precipitate in a heated solution of 300 mg of anhydrous sodium carbonate in 10 mL of water.

-

Filter the hot solution to remove any insoluble impurities.

-

Reprecipitate the this compound by adding concentrated hydrochloric acid to the filtrate.

-

Filter the purified product, wash with cold water and ether, and dry under a vacuum.[3]

-

Purification of Crude this compound

A common method for purifying crude this compound is recrystallization from a mixed solvent system.

Materials:

-

Crude this compound

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Add the crude this compound to a mixed solvent of DMF and water.

-

Stir the mixture and heat to dissolve the solid.

-

Maintain the temperature for a period to ensure complete dissolution.

-

Cool the solution to induce crystallization of the purified product.

-

Isolate the crystals by suction filtration, washing away the mixed solvent and impurities.

-

Dry the purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): While a specific, universally adopted HPLC method for this compound is not detailed in the provided results, a general approach for related benzoic acid derivatives can be adapted. A reversed-phase HPLC method would be suitable.

-

Column: C18 column

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid).

-

Detection: UV detector, with the wavelength optimized for this compound. For similar compounds, detection is often performed around 280 nm or 326 nm.[5][6]

-

Quantification: Can be achieved by creating a calibration curve with standards of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural confirmation of this compound. While the direct spectra for the acid were not provided, spectra for its dimethyl ester are available, which can give insights into the expected chemical shifts for the aromatic protons and carbons.[7][8]

Applications in Research and Drug Development

Role as a Redox-Responsive Linker in Drug Delivery

The disulfide bond in this compound is susceptible to cleavage under the reducing conditions found within cancer cells, which have a significantly higher concentration of glutathione (B108866) (GSH) compared to normal cells. This property makes it an excellent candidate for use as a redox-responsive linker in drug delivery systems (DDSs).[9][10] Drugs can be attached to a nanocarrier via a linker derived from this compound. These DDSs remain stable in the bloodstream but release the drug upon entering the tumor microenvironment, leading to targeted therapy and reduced side effects.[10][11]

Experimental Workflow: Redox-Responsive Drug Delivery System

The following diagram illustrates the logical workflow of a drug delivery system utilizing a disulfide linker.

References

- 1. Dithiodibenzoic acid | C14H10O4S2 | CID 8409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]

- 3. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]

- 4. US4493802A - Preparation of o,o'-dithiodibenzoic acids - Google Patents [patents.google.com]

- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redox dual-stimuli responsive drug delivery systems for improving tumor-targeting ability and reducing adverse side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2,2'-Dithiodibenzoic Acid from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 2,2'-dithiodibenzoic acid, a versatile reagent and intermediate, from its common precursor, anthranilic acid. The primary synthetic route involves a two-stage process: the diazotization of anthranilic acid followed by a coupling reaction to form the disulfide bridge. This guide details the underlying chemistry, experimental procedures, and quantitative data associated with the most prevalent methods.

Core Reaction Pathway

The synthesis of this compound from anthranilic acid proceeds via the formation of an intermediate diazonium salt. Anthranilic acid is first treated with sodium nitrite (B80452) in an acidic medium at low temperatures to yield 2-carboxybenzenediazonium chloride.[1][2] This unstable intermediate is then immediately reacted with a sulfur-containing reagent, such as sodium disulfide or sulfur dioxide with a copper catalyst, to yield the final disulfide product.[3][4][5]

References

- 1. This compound | 119-80-2 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]

- 4. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]

- 5. US4493802A - Preparation of o,o'-dithiodibenzoic acids - Google Patents [patents.google.com]

An Overview of 2,2'-Dithiodibenzoic Acid: Physicochemical Properties

Introduction

2,2'-Dithiodibenzoic acid, also known as dithiosalicylic acid, is an organosulfur compound with significant applications in various fields of chemical and pharmaceutical research. It serves as a key reagent and building block in the synthesis of novel compounds, including anti-HIV-1 agents and complex metal clusters. This document provides the fundamental molecular formula and weight of this compound, presented for researchers, scientists, and professionals in drug development.

Physicochemical Data

The core quantitative data for this compound is summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₁₀O₄S₂ | [1][2][3] |

| Molecular Weight | 306.36 g/mol | [3] |

| 306.4 g/mol | [1] |

Structural and Molecular Relationship

The relationship between the common name, chemical formula, and molecular weight is a fundamental concept in chemistry. The diagram below illustrates this logical connection for this compound.

References

An In-depth Technical Guide to 2,2'-Dithiodibenzoic Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Dithiodibenzoic acid, a versatile molecule with applications in various scientific disciplines. This document details its chemical synonyms, physicochemical and pharmacological properties, experimental protocols for its synthesis and purification, and explores its biological significance as a sulfhydryl-modifying reagent.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for this compound

| Category | Synonym/Identifier |

| IUPAC Name | 2-[(2-carboxyphenyl)disulfanyl]benzoic acid[1] |

| CAS Number | 119-80-2[1] |

| Common Synonyms | 2-Carboxyphenyl disulfide[2], Bis(2-carboxyphenyl) disulfide[2], Dithiosalicylic acid[2] |

| 2,2'-Dithiobis(benzoic acid)[1] | |

| o,o'-Dithiodibenzoic acid | |

| Benzoic acid, 2,2'-dithiobis-[1] | |

| Diphenyldisulfide-2,2'-dicarboxylic acid[1] | |

| Systematic Names | 2,2'-disulfanediyldibenzoic acid[1] |

| Other Identifiers | EC Number: 204-352-8, Beilstein Registry Number: 2221810, PubChem CID: 8409[1] |

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and available pharmacological data for this compound is presented in Table 2. This information is crucial for its application in experimental settings.

Table 2: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₄S₂ | [2] |

| Molecular Weight | 306.36 g/mol | [2] |

| Appearance | White to light yellow powder | [3] |

| Melting Point | 287-290 °C | [3][4] |

| Boiling Point | 493.1 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [3][4] |

| pKa | 3.02 ± 0.36 (Predicted) | [3][4] |

| LogP | 3.88 (Predicted) | [3] |

| LD₅₀ (Oral, rat) | > 2000 mg/kg | [5] |

| LD₅₀ (Dermal, rat) | > 2000 mg/kg | [5] |

| LC₅₀ (Fish, 96h) | 61 mg/L | [5] |

| EC₅₀ (Daphnia, 48h) | 230 mg/L | [5] |

| EC₅₀ (Algae, 72h) | 22 mg/L | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are essential for researchers requiring this compound for their studies.

Synthesis of this compound from Anthranilic Acid

A common and efficient method for the synthesis of this compound involves the diazotization of anthranilic acid followed by reaction with a sulfur source.

Materials:

-

Anthranilic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium sulfide (B99878) (Na₂S) or Sodium disulfide (Na₂S₂)

-

Ice

-

Water

Procedure:

-

Diazotization: A solution of anthranilic acid in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled anthranilic acid solution while maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (e.g., using potassium iodide-starch paper).

-

Sulfurization: The resulting diazonium salt solution is then slowly added to a cooled solution of sodium sulfide or sodium disulfide.

-

The reaction mixture is stirred at a low temperature for a specified period to allow for the formation of the disulfide bridge.

-

Precipitation and Isolation: The reaction mixture is then acidified, leading to the precipitation of crude this compound.

-

The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and then dried.

Purification of this compound

The crude product from the synthesis can be purified by recrystallization to obtain a high-purity compound.

Materials:

-

Crude this compound

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot DMF.

-

Water is then added dropwise to the hot solution until a slight turbidity persists, indicating the saturation point.

-

The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation.

-

The purified crystals of this compound are collected by filtration, washed with a cold DMF/water mixture, and dried under vacuum.

Biological Activity and Mechanism of Action

This compound is recognized as a sulfhydryl-modifying reagent. Its disulfide bond can readily undergo thiol-disulfide exchange reactions with free sulfhydryl groups (-SH) present in cysteine residues of proteins. This modification can have significant consequences for protein structure and function, potentially altering enzymatic activity, protein-protein interactions, and cellular signaling pathways.

The reactivity of this compound with thiol groups makes it a valuable tool for studying the role of cysteine residues in protein function. By selectively modifying these residues, researchers can investigate their importance in catalysis, regulation, and structural integrity.

While specific signaling pathways directly modulated by this compound are not extensively characterized, its ability to react with cysteine residues suggests that it could impact redox-sensitive signaling pathways. Many key signaling proteins, including kinases, phosphatases, and transcription factors, contain reactive cysteine residues that are susceptible to modification, which can in turn affect downstream signaling events.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound and a logical representation of its mechanism of action as a sulfhydryl-modifying reagent.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Mechanism of Action of this compound.

References

The Solubility of 2,2'-Dithiodibenzoic Acid: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 2,2'-Dithiodibenzoic acid in organic solvents, including experimental protocols and relevant chemical workflows.

Introduction

This compound, a disulfide-containing aromatic carboxylic acid, is a versatile molecule with applications in organic synthesis, materials science, and biochemistry. Its utility is often dictated by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, alongside detailed experimental protocols for its synthesis and solubility determination.

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound exhibits limited solubility in polar aprotic and protic organic solvents. It is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol, and soluble in Ethanol and Acetone. Conversely, it is known to be insoluble in water.

Quantitative Solubility Data

| Organic Solvent | Temperature (K) | Solubility (mol/L) |

| Methanol | 298.15 | ~2.5 |

| Ethanol | 298.15 | ~3.8 |

| Acetonitrile | 298.15 | ~2.2 |

| Ethyl Acetate | 298.15 | ~2.0 |

| Dichloromethane | 298.15 | ~1.6 |

| Toluene | 298.15 | ~0.5 |

Note: The data presented in this table is for benzoic acid and should be considered as an estimate for the solubility of this compound. Actual solubility values may vary.

Experimental Protocols

Synthesis of this compound from Anthranilic Acid

A common and effective method for the synthesis of this compound involves the diazotization of anthranilic acid followed by reaction with a disulfide source.

Materials:

-

Anthranilic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated and 6 M

-

Sodium disulfide (Na₂S₂) solution (prepared by dissolving sulfur in a sodium sulfide (B99878) solution) or a source of sulfur dioxide (SO₂) in the presence of a copper catalyst.

-

Ice

-

Distilled water

-

Filtration apparatus (Büchner funnel, filter flask)

-

Beakers, magnetic stirrer, and stir bar

Procedure:

-

Diazotization of Anthranilic Acid:

-

Dissolve a specific molar amount of anthranilic acid in a solution of hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the anthranilic acid solution while maintaining the temperature below 10°C.

-

Stir the mixture for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Add a small amount of urea to quench any excess nitrous acid.

-

-

Formation of the Disulfide Bridge:

-

In a separate reaction vessel, prepare a solution of sodium disulfide or a mixture containing a copper(II) salt catalyst.

-

Slowly add the cold diazonium salt solution to the disulfide-containing solution with vigorous stirring. The temperature should be carefully controlled, often kept low initially and then gradually raised.

-

If using sulfur dioxide, bubble the gas through the diazonium salt solution in the presence of the copper catalyst.

-

The reaction progress can be monitored by the evolution of nitrogen gas.

-

-

Isolation and Purification:

-

Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

Dry the purified product under vacuum.

-

Determination of Solubility

Two common methods for the quantitative determination of solubility are the gravimetric method and UV-Vis spectroscopy.

1. Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvent

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration device (e.g., syringe filter with a chemically resistant membrane)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a vial.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles.

-

-

Quantification:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

The solubility can be calculated in g/L or mol/L from the mass of the solute and the volume of the solvent used.

-

2. UV-Vis Spectroscopic Method

This method is suitable if the solute has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.

Materials:

-

This compound

-

Selected organic solvent

-

UV-Vis spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

-

Generation of a Calibration Curve:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent by scanning the UV-Vis spectrum of one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method.

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound.

General Workflow for Solubility Determination

Caption: General workflow for experimental solubility determination.

Action as a Sulfhydryl-Modifying Reagent

Caption: Reaction of this compound with a protein thiol.

Spectroscopic Profile of 2,2'-Dithiodibenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,2'-Dithiodibenzoic acid, a compound of interest in various chemical and pharmaceutical research fields. This document presents key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative NMR and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.5 (broad s) | Singlet (broad) | 2H | -COOH |

| 8.05 | Doublet | 2H | Ar-H |

| 7.70 | Doublet | 2H | Ar-H |

| 7.55 | Triplet | 2H | Ar-H |

| 7.35 | Triplet | 2H | Ar-H |

Solvent: DMSO-d6

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C=O |

| 139.0 | Ar-C |

| 133.0 | Ar-C |

| 132.0 | Ar-C |

| 128.0 | Ar-C |

| 126.5 | Ar-C |

| 125.0 | Ar-C |

Solvent: DMSO-d6

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3400-2400 (broad) | O-H stretch (Carboxylic acid dimer) |

| 1680 | C=O stretch (Carboxylic acid) |

| 1590 | C=C stretch (Aromatic) |

| 1470 | C=C stretch (Aromatic) |

| 1290 | C-O stretch |

| 920 | O-H bend (out-of-plane) |

| 750 | C-H bend (Aromatic, ortho-disubstituted) |

Technique: KBr Pellet

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Equipment:

-

This compound (purity ≥95%)

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d6, 99.9 atom % D)

-

NMR tubes (5 mm diameter)

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in ~0.7 mL of DMSO-d6 in a clean, dry NMR tube. A small amount of TMS was added as an internal reference (δ 0.00 ppm). The tube was capped and gently agitated to ensure complete dissolution.

-

Instrument Setup: The NMR spectrometer was tuned and shimmed for the prepared sample to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum was acquired. Typical parameters include a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans (e.g., 16 or 32) were co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired. Typical parameters include a spectral width of 220 ppm, a pulse width of 30 degrees, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans (e.g., 1024 or more) were necessary to obtain a spectrum with a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra were Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.[1]

Materials and Equipment:

-

This compound (purity ≥95%)

-

Potassium bromide (KBr, spectroscopic grade), dried in an oven.

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer (e.g., Bruker Tensor 27 or equivalent)[1]

Procedure:

-

Sample Preparation (KBr Pellet Method): [1]

-

Approximately 1-2 mg of this compound was finely ground in an agate mortar.

-

About 100-200 mg of dry KBr powder was added to the mortar, and the mixture was thoroughly ground and mixed until a homogenous fine powder was obtained.

-

A portion of the mixture was transferred to the die of a pellet press.

-

The die was subjected to high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Background Spectrum: A background spectrum of the empty sample compartment was collected to account for atmospheric water and carbon dioxide.

-

Sample Spectrum: The KBr pellet containing the sample was placed in the sample holder of the FTIR spectrometer.

-

Data Acquisition: The infrared spectrum was recorded over a range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) were averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum was baseline-corrected, and the absorption peaks were identified and their wavenumbers recorded.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic data and structure.

References

The Discovery and Synthesis of 2,2'-Dithiodibenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dithiodibenzoic acid, a disulfide-containing aromatic carboxylic acid, has been a compound of interest for over a century. First synthesized in the early 20th century, its journey from an early chemical curiosity to a versatile building block in modern chemistry is a testament to the enduring utility of fundamental organic synthesis. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key chemical properties of this compound, presenting detailed experimental protocols and summarizing critical data for the scientific community.

Introduction: A Historical Perspective

The precise origins of this compound are somewhat obscured, with literature consistently pointing to its first synthesis in the early 20th century during broader investigations into sulfur-bridged dimeric salicylic (B10762653) acid derivatives.[1] While the individual credited with its initial isolation remains undocumented, the foundational methods for its preparation were established and refined in the early decades of the 1900s. The two primary historical routes to this compound are the diazotization of anthranilic acid followed by reaction with a disulfide source, and the oxidative coupling of 2-mercaptobenzoic acid (thiosalicylic acid).

These early synthetic efforts laid the groundwork for the compound's later use in a variety of applications, including as a reagent in analytical chemistry, a building block for polymers, and an intermediate in the synthesis of pharmaceuticals.[1][2]

Physicochemical Properties

This compound is a white to off-white or yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₄S₂ | [2] |

| Molecular Weight | 306.36 g/mol | [2] |

| Melting Point | 287-290 °C | [2] |

| Appearance | White to off-white/yellow crystalline powder | [1] |

| Solubility | Insoluble in water; slightly soluble in DMSO and methanol | [2] |

| CAS Number | 119-80-2 | [2] |

Historical Synthesis Methodologies

Two principal methods have been historically employed for the synthesis of this compound. The following sections provide detailed protocols for these foundational experiments.

Synthesis via Diazotization of Anthranilic Acid

One of the earliest and most well-documented methods for the preparation of this compound involves the diazotization of anthranilic acid, followed by reaction with sodium disulfide. This procedure was notably published in Organic Syntheses in 1932, providing a robust and reproducible method for laboratory-scale synthesis.[3]

This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p. 580 (1943); Vol. 12, p. 76 (1932).[3]

Materials:

-

Anthranilic acid: 137 g (1 mole)

-

Concentrated hydrochloric acid: 200 cc

-

Sodium nitrite (B80452): 69 g (1 mole)

-

Sodium sulfide (B99878) (Na₂S·9H₂O): 260 g (1.1 moles)

-

Sulfur powder: 34 g

-

Sodium hydroxide (B78521): 40 g

-

Water

-

Ice

Procedure:

-

Preparation of Sodium Disulfide Solution: In a 4-L beaker, heat 290 cc of water to boiling. Dissolve 260 g of crystallized sodium sulfide and 34 g of powdered sulfur in the boiling water with stirring. Add a solution of 40 g of sodium hydroxide in 100 cc of water. Cool the mixture first in cold water, then in a freezing mixture of ice and salt.

-

Diazotization of Anthranilic Acid: In a 2-L beaker equipped with a stirrer and a thermometer, place 500 cc of water, 137 g of anthranilic acid, and 200 cc of concentrated hydrochloric acid. Stir the mixture and cool it to approximately 6°C in a freezing mixture. Prepare a solution of 69 g of sodium nitrite in 280 cc of water and add it slowly to the anthranilic acid suspension over a period of about twenty minutes, maintaining the temperature below 5°C by adding ice directly to the mixture.

-

Formation of this compound: Slowly add the cold diazonium salt solution to the vigorously stirred, cold sodium disulfide solution. The addition should be regulated so that the temperature of the disulfide solution does not rise above 10°C. Continue stirring for one hour after the addition is complete, then allow the mixture to warm to room temperature. Nitrogen evolution will occur. After two hours, the evolution of nitrogen should cease.

-

Isolation and Purification: Acidify the reaction mixture with approximately 180 cc of concentrated hydrochloric acid until it is acidic to Congo red paper. Filter the precipitated this compound and wash it with water. To remove excess sulfur, dissolve the precipitate by boiling with a solution of 60 g of anhydrous sodium carbonate in 2 L of water and filter the mixture while hot. Reprecipitate the this compound from the filtrate with concentrated hydrochloric acid. Filter the solid and suck the cake as dry as possible.

Quantitative Data:

While the Organic Syntheses procedure focuses on the subsequent reduction to thiosalicylic acid, with an overall yield of 71-84%, the stoichiometry of the reaction to form this compound is 2:1 from anthranilic acid.[3] Modern industrial processes based on this chemistry report yields of 85-92%.

References

An In-depth Technical Guide to the Structural Isomers of Dithiodibenzoic Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of dithiodibenzoic acid, focusing on their synthesis, physicochemical properties, and potential biological relevance. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the chemistry and application of these disulfide-containing aromatic compounds.

Introduction to Dithiodibenzoic Acid Isomers

Dithiodibenzoic acids are a group of organosulfur compounds characterized by two benzoic acid moieties linked by a disulfide bond (-S-S-). The position of the disulfide linkage on the phenyl rings gives rise to three primary structural isomers: 2,2'-dithiodibenzoic acid, 3,3'-dithiodibenzoic acid, and 4,4'-dithiodibenzoic acid. These isomers possess distinct physicochemical properties and have been explored for a variety of applications, including polymer chemistry, as intermediates in organic synthesis, and for their potential in medicinal chemistry.[1][2] The presence of both the disulfide bond, a key functional group in biological systems, and the carboxylic acid groups, which can participate in hydrogen bonding and salt formation, makes these molecules intriguing candidates for further investigation in drug design and materials science.

Physicochemical Properties

The structural differences between the isomers of dithiodibenzoic acid lead to variations in their physical and chemical properties. A summary of key quantitative data is presented in the table below for easy comparison.

| Property | This compound | 3,3'-Dithiodibenzoic Acid | 4,4'-Dithiodibenzoic Acid |

| CAS Number | 119-80-2[1] | 1227-49-2[2] | 1155-51-7[3] |

| Molecular Formula | C₁₄H₁₀O₄S₂[1] | C₁₄H₁₀O₄S₂[2] | C₁₄H₁₀O₄S₂[3] |

| Molecular Weight ( g/mol ) | 306.36[4] | 306.36[5] | 306.36[6] |

| Melting Point (°C) | 287-290[7] | 246[8] | 317-320 (dec.)[9] |

| Boiling Point (°C) | 493.1 (at 760 mmHg)[7] | 537.9 (at 760 mmHg)[8] | 525.2 (at 760 mmHg)[9] |

| Density (g/cm³) | 1.53[10] | ~1.5[8] | 1.53[9] |

| pKa | 3.02 ± 0.36 (Predicted)[4] | Not Available | Not Available |

| Water Solubility | Insoluble[7] | Limited[2] | Not Available |

| Appearance | White to pale yellow crystalline solid[1] | White to pale yellow solid[2] | Light yellow solid[6] |

Experimental Protocols: Synthesis of Dithiodibenzoic Acid Isomers

Detailed methodologies for the synthesis of each isomer are provided below. These protocols are based on established chemical principles and information gathered from various sources.

Synthesis of this compound

This protocol describes the synthesis of this compound starting from 2-aminobenzoic acid (anthranilic acid) via a diazotization reaction followed by disulfide bridge formation.

Materials:

-

2-Aminobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium disulfide (Na₂S₂) solution (prepared from sodium sulfide (B99878) nonahydrate and sulfur)

-

Deionized water

-

Ice

Procedure:

-

Diazotization: In a beaker, dissolve 2-aminobenzoic acid in a dilute solution of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 2-aminobenzoic acid solution while maintaining the temperature below 5 °C. Stir the mixture vigorously during the addition. The completion of the diazotization can be checked using starch-iodide paper.

-

Disulfide Formation: In a separate reaction vessel, prepare a solution of sodium disulfide.

-

Slowly add the cold diazonium salt solution to the sodium disulfide solution with constant stirring. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue stirring the reaction mixture for 1-2 hours at room temperature.

-

Isolation and Purification: Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash it thoroughly with cold water, and then dry it.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol (B145695)/water, to obtain pure this compound.

Synthesis of 3,3'-Dithiodibenzoic Acid

This proposed synthesis involves the oxidation of 3-mercaptobenzoic acid.

Materials:

-

3-Mercaptobenzoic acid

-

Hydrogen peroxide (H₂O₂), 30% solution

-

A suitable solvent (e.g., ethanol, acetic acid)

-

Deionized water

Procedure:

-

Dissolution: Dissolve 3-mercaptobenzoic acid in the chosen solvent in a round-bottom flask.

-

Oxidation: Slowly add a stoichiometric amount of 30% hydrogen peroxide solution to the stirred solution of 3-mercaptobenzoic acid at room temperature. The reaction may be mildly exothermic.

-

Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).

-

Isolation and Purification: If the product precipitates from the reaction mixture, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Wash the crude product with water to remove any unreacted starting material and other water-soluble impurities.

-

Recrystallize the crude 3,3'-dithiodibenzoic acid from an appropriate solvent to yield the pure product.

Synthesis of 4,4'-Dithiodibenzoic Acid

Similar to the 3,3'-isomer, the 4,4'-isomer can be synthesized by the oxidation of 4-mercaptobenzoic acid.

Materials:

-

4-Mercaptobenzoic acid

-

Iodine (I₂)

-

A suitable solvent (e.g., ethanol)

-

Sodium thiosulfate (B1220275) solution (for quenching excess iodine)

-

Deionized water

Procedure:

-

Dissolution: Dissolve 4-mercaptobenzoic acid in ethanol in a reaction flask.

-

Oxidation: Add a solution of iodine in ethanol dropwise to the stirred solution of 4-mercaptobenzoic acid until a persistent brown color of iodine is observed, indicating the completion of the reaction.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up: Quench the excess iodine by adding a few drops of sodium thiosulfate solution until the brown color disappears.

-

Isolation and Purification: The product, 4,4'-dithiodibenzoic acid, may precipitate out of the solution upon standing or by the addition of water.

-

Collect the precipitate by filtration, wash it with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure 4,4'-dithiodibenzoic acid.

Potential Biological Signaling and Experimental Workflows

While specific, detailed signaling pathways for dithiodibenzoic acid isomers are not extensively documented in publicly available literature, their structural similarity to other biologically active aromatic acids suggests potential interactions with various cellular signaling cascades. For instance, related phenolic compounds have been shown to modulate inflammatory pathways such as the NF-κB signaling cascade and antioxidant response pathways like the Keap1-Nrf2 system.[11][12]

Given the presence of a redox-active disulfide bond, a logical starting point for investigating the biological activity of these isomers is to assess their antioxidant potential. The following section outlines a generalized experimental workflow for evaluating and comparing the antioxidant activities of the dithiodibenzoic acid isomers.

Generalized Workflow for Antioxidant Activity Assessment

This workflow provides a structured approach to characterizing the antioxidant properties of the dithiodibenzoic acid isomers using common in vitro assays.

Caption: A generalized workflow for the comparative assessment of the antioxidant activity of dithiodibenzoic acid isomers.

Conclusion

The structural isomers of dithiodibenzoic acid represent a versatile class of compounds with distinct physicochemical properties. The synthetic protocols provided in this guide offer a foundation for their preparation and further investigation. While their specific roles in biological signaling pathways are still an emerging area of research, the proposed experimental workflow for assessing antioxidant activity provides a logical starting point for elucidating their potential as modulators of cellular redox state. This in-depth technical guide serves as a valuable resource for scientists and researchers, facilitating further exploration into the chemistry and potential applications of these intriguing molecules in drug development and beyond.

References

- 1. Page loading... [guidechem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation [ouci.dntb.gov.ua]

- 5. news-medical.net [news-medical.net]

- 6. Dithiocarbamates: effects on lipid hydroperoxides and vascular inflammatory gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis routes of 4-Mercaptobenzoic acid [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Workflow for evaluating enzyme immobilization and performance for continuous flow manufacturing (Journal Article) | OSTI.GOV [osti.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2,2'-Dithiodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 2,2'-Dithiodibenzoic acid. The information is intended to support researchers, scientists, and professionals in the drug development field in maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential risks to ensure proper handling and storage. The primary hazards are skin and eye irritation, and it may cause an allergic skin reaction.[1][2][3] In case of fire, it can decompose and produce corrosive fumes, including sulfur oxides.[1][4][5]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][4] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value |

| Appearance | White to yellow powder[1][5] |

| Molecular Formula | C14H10O4S2[1] |

| Molecular Weight | 306.36 g/mol [6] |

| Melting Point | 287 - 290 °C[1][5] |

| Solubility | Insoluble in water[1][5] |

| Stability | Stable under normal temperatures and pressures.[7][8] |

Safe Handling and Storage

To minimize risks, adhere to the following handling and storage procedures:

Handling:

-

Work in a well-ventilated area to avoid dust formation and inhalation.[4][9]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][4][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Use non-sparking tools and prevent the build-up of electrostatic charge.[4]

-

No open flames should be present in the handling area.[1][4]

Storage:

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses or chemical safety goggles.[1][4][9] |

| Skin Protection | Protective gloves (e.g., nitrile rubber) and a lab coat.[1][4][9] |

| Respiratory Protection | If dust is generated, use a particulate filter respirator adapted to the airborne concentration of the substance.[1][4][5] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Caption: First aid procedures for different exposure routes.

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and containment.

Caption: Workflow for responding to an accidental spill.

Toxicological Information

Acute toxicity data is essential for understanding the potential health effects of short-term exposure.

| Toxicity Data | Value | Species | Route |

| LD50 (Lethal Dose, 50%) | 367 mg/kg[10] | Mouse | Intraperitoneal |

Experimental Protocol: Acute Oral Toxicity (LD50) Determination

While the cited LD50 value was determined via the intraperitoneal route, a standard protocol for acute oral toxicity testing, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), provides a framework for assessing the toxicity of a substance. The following is a generalized methodology based on OECD Guidelines (e.g., 420, 423, or 425).[4]

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Materials:

-

Test substance: this compound

-

Experimental animals: Healthy, young adult rodents (e.g., rats or mice), typically of a single sex (females are often used).[3][10]

-

Vehicle for administration (if necessary, e.g., water or other inert solvent).

-

Gavage needles and syringes.

-

Animal cages and appropriate housing conditions.

Methodology:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

-

Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing, with water available ad libitum.[10]

-

Dose Preparation: The test substance is prepared at the desired concentrations in the vehicle.

-

Administration: A single dose of the test substance is administered to the animals by oral gavage.[10] The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions in rodents).[4]

-

Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) at regular intervals for at least 14 days.[10]

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.

-

Data Analysis: The LD50 is calculated using a statistically appropriate method based on the mortality data.

This guide is intended for informational purposes and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for this compound and adherence to all institutional and regulatory safety protocols.

References

- 1. trdsf.com [trdsf.com]

- 2. offices.austincc.edu [offices.austincc.edu]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. northpennnow.com [northpennnow.com]

- 6. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. en.hesperian.org [en.hesperian.org]

- 9. oecd.org [oecd.org]

- 10. umwelt-online.de [umwelt-online.de]

Methodological & Application

Application Notes and Protocols for 2,2'-Dithiodibenzoic Acid (DTDB) as a Sulfhydryl Modifying Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodibenzoic acid (DTDB), also known as dithiosalicylic acid, is a versatile sulfhydryl-modifying reagent used in a variety of biochemical and pharmaceutical research applications.[1][2] Its core function lies in its ability to react with free thiol groups (-SH), such as those found in the cysteine residues of proteins, to form a mixed disulfide. This reaction results in the release of a chromophoric molecule, 2-carboxythiophenol (also known as thiosalicylic acid), which can be quantified spectrophotometrically. This property makes DTDB a valuable tool for the determination of sulfhydryl group concentration, studying protein structure and function, and investigating the role of thiols in various biological processes.[1]

The reaction of DTDB with a thiol-containing compound is analogous to the well-known Ellman's reaction, which utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The disulfide bond in DTDB is cleaved by the thiol, leading to the formation of a mixed disulfide and the release of one molecule of 2-carboxythiophenol for each molecule of thiol.

Principle of the Assay

The fundamental principle behind the use of DTDB as a sulfhydryl modifying reagent is a thiol-disulfide exchange reaction. DTDB reacts with a free sulfhydryl group (R-SH) in a sample, resulting in the formation of a mixed disulfide (R-S-S-C₆H₄COOH) and the release of one equivalent of 2-carboxythiophenol.

The released 2-carboxythiophenol can be quantified by measuring its absorbance at a specific wavelength, which allows for the determination of the initial concentration of sulfhydryl groups in the sample.

Applications in Research and Drug Development

DTDB serves as a crucial tool in various research and development areas:

-

Protein Quantification and Characterization: Determination of the number of free sulfhydryl groups in proteins and peptides.

-

Enzyme Kinetics: Studying the role of cysteine residues in enzyme catalysis by observing changes in activity upon modification with DTDB.

-

Drug Development: Assessing the reactivity of thiol-containing drug candidates and their potential interactions with biological thiols.[2]

-

Structural Biology: Probing the accessibility and environment of cysteine residues within protein structures.

-

Redox Biology: Investigating the role of sulfhydryl groups in cellular signaling pathways and oxidative stress responses.

Data Presentation

The following tables summarize key quantitative data for the use of DTDB and its comparison with the more common Ellman's reagent, DTNB.

Table 1: Physicochemical Properties

| Property | This compound (DTDB) | 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) |

| Synonyms | Dithiosalicylic acid | Ellman's Reagent |

| CAS Number | 119-80-2 | 69-78-3 |

| Molecular Formula | C₁₄H₁₀O₄S₂ | C₁₄H₈N₂O₈S₂ |

| Molecular Weight | 306.36 g/mol | 396.35 g/mol |

| Appearance | Brown powder | Yellow crystals or powder |

Table 2: Spectrophotometric Data for Thiol Quantification

| Parameter | This compound (DTDB) Reaction | 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) Reaction |

| Chromophore | 2-Carboxythiophenol (Thiosalicylic acid) | 2-Nitro-5-thiobenzoate (TNB) |

| λmax | ~324 nm (in acidic HPLC conditions) | 412 nm |

| Molar Extinction Coefficient (ε) | Not definitively established, requires empirical determination. | 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0 |

| Optimal pH | Slightly acidic to neutral | Slightly alkaline (pH 7-8) |

Note: The molar extinction coefficient for 2-carboxythiophenol can vary with pH and solvent conditions. It is recommended to determine this value experimentally by creating a standard curve with a known concentration of a thiol compound like cysteine.

Experimental Protocols

The following protocols provide a general framework for using DTDB to quantify sulfhydryl groups in protein samples. These are adapted from established protocols for DTNB and should be optimized for specific experimental needs.

Protocol 1: Quantification of Total Free Sulfhydryl Groups in a Purified Protein Solution

This protocol is suitable for determining the concentration of free thiols in a solution of a purified protein.

Materials:

-

This compound (DTDB)

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.4

-

Protein sample of known concentration

-

Standard thiol solution (e.g., L-cysteine or glutathione) of known concentration

-

Spectrophotometer and cuvettes

Procedure:

-

Preparation of DTDB Stock Solution: Prepare a 10 mM stock solution of DTDB in a suitable organic solvent (e.g., DMSO or ethanol) as it has limited solubility in aqueous buffers.

-

Preparation of Working DTDB Solution: Dilute the DTDB stock solution in the Reaction Buffer to a final concentration of 1 mM. Prepare this solution fresh before each experiment.

-

Preparation of Standard Curve (Recommended):

-

Prepare a series of dilutions of the standard thiol solution (e.g., 0, 10, 25, 50, 75, 100 µM) in the Reaction Buffer.

-

To 900 µL of each standard dilution, add 100 µL of the 1 mM DTDB working solution.

-

Incubate the mixture at room temperature for 15 minutes, protected from light.

-

Measure the absorbance of each standard at the determined λmax for 2-carboxythiophenol (start by scanning from 300-450 nm to find the peak).

-

Plot the absorbance values against the corresponding thiol concentrations to generate a standard curve.

-

-

Sample Measurement:

-

In a cuvette, mix your protein sample (diluted in Reaction Buffer to an appropriate concentration) with the 1 mM DTDB working solution (e.g., 900 µL of protein solution + 100 µL of DTDB solution).

-

Prepare a blank solution containing the Reaction Buffer and DTDB solution without the protein.

-

Incubate at room temperature for 15 minutes, protected from light.

-

Measure the absorbance at the determined λmax against the blank.

-

-

Calculation of Sulfhydryl Concentration:

-

Using the standard curve, determine the concentration of sulfhydryl groups in your protein sample.

-

Alternatively, if the molar extinction coefficient (ε) of 2-carboxythiophenol is known under your experimental conditions, you can use the Beer-Lambert law (A = εcl) to calculate the concentration (c).

-

Protocol 2: Determination of Sulfhydryl Group Modification in Response to a Treatment

This protocol can be used to assess how a specific treatment (e.g., drug candidate, oxidant) affects the free sulfhydryl content of a biological sample.

Materials:

-

All materials from Protocol 1

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Treatment compound or condition

Procedure:

-

Sample Preparation and Treatment:

-

Prepare your biological sample (e.g., lyse cells in a suitable buffer containing protease inhibitors).

-

Divide the sample into two aliquots: one for the control (untreated) and one for the treatment group.

-

Treat one aliquot with your compound of interest for the desired time and concentration. The other aliquot serves as the vehicle control.

-

-

Thiol Quantification:

-

Following the treatment, proceed with the thiol quantification for both the control and treated samples as described in Protocol 1 (steps 4 and 5).

-

-

Data Analysis:

-

Compare the sulfhydryl concentration between the control and treated groups to determine the effect of the treatment on the free thiol content. A decrease in absorbance in the treated sample would indicate modification or oxidation of sulfhydryl groups.

-

Visualizations

Experimental Workflow for Thiol Quantification

Caption: Workflow for quantifying sulfhydryl groups using DTDB.

Investigating Enzyme Inhibition by DTDB

Caption: Mechanism of enzyme inhibition by DTDB modification.

Potential Role of Sulfhydryl Modification in STAT3 Signaling

Caption: Hypothetical modulation of the STAT3 signaling pathway by DTDB.

Important Considerations

-

Solubility: DTDB has low solubility in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into the aqueous reaction buffer.

-

pH: The reactivity of thiols is pH-dependent. The optimal pH for the reaction of DTDB with thiols should be empirically determined for each specific application, but a range of 6.5-7.5 is a good starting point.

-

Light Sensitivity: The reaction product, 2-carboxythiophenol, may be light-sensitive. It is advisable to protect the reaction mixture from direct light to ensure accurate and reproducible results.

-

Interfering Substances: Compounds that absorb light in the same range as 2-carboxythiophenol can interfere with the assay. It is important to run appropriate blanks and controls to account for any background absorbance. Other reducing agents present in the sample can also react with DTDB and should be removed or accounted for.

-

Molar Extinction Coefficient: As mentioned, the molar extinction coefficient of 2-carboxythiophenol is not as well-established as that of TNB from the DTNB reaction. For accurate quantification, it is highly recommended to generate a standard curve with a known thiol compound under the exact conditions of your experiment.

Conclusion

This compound is a valuable reagent for the modification and quantification of sulfhydryl groups. While its use is less common than that of DTNB, it offers an alternative for researchers studying thiol chemistry in various biological contexts. By following the protocols and considering the key factors outlined in these application notes, scientists can effectively utilize DTDB in their research and drug development endeavors.

References

Application Notes and Protocols for Protein Modification with 2,2'-Dithiodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of proteins at specific amino acid residues is a cornerstone of modern biotechnology and drug development. Cysteine, with its reactive sulfhydryl group, offers a prime target for selective chemical modification. 2,2'-Dithiodibenzoic acid (DTNB), widely known as Ellman's reagent, is a versatile compound for the modification of cysteine residues. While extensively used for the quantification of free thiols, DTNB can also be employed to create stable, yet reversible, mixed disulfide linkages with proteins. This S-thiolation results in a protein-TNB (2-nitro-5-thiobenzoate) conjugate, which can be useful for a variety of downstream applications, including structural studies, protein stabilization, and the controlled release of therapeutics.

These application notes provide a comprehensive overview and detailed protocols for the stable modification of proteins with DTNB, the characterization of the resulting conjugates, and the reversal of the modification.

Data Presentation

Table 1: Reaction Parameters for Protein Modification with DTNB

| Parameter | Recommended Value/Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can lead to aggregation. |

| DTNB Concentration | 5 - 10-fold molar excess over free thiols | A significant excess ensures complete modification. |

| pH | 7.0 - 8.0 | The reaction is more efficient at slightly alkaline pH. |

| Buffer | Phosphate (B84403) or Tris buffer | Avoid buffers containing reducing agents. |

| Temperature | Room temperature (20-25 °C) | The reaction is typically rapid at this temperature. |

| Incubation Time | 15 - 60 minutes | Monitor reaction progress spectrophotometrically. |

Table 2: Characterization of DTNB-Modified Protein

| Analytical Method | Parameter Measured | Expected Outcome |

| UV-Vis Spectroscopy | Absorbance at 412 nm | Increased absorbance due to the release of TNB, confirming the reaction. |

| Mass Spectrometry (MS) | Molecular weight of the protein | An increase in mass corresponding to the addition of one TNB moiety per modified cysteine. |

| SDS-PAGE | Electrophoretic mobility | A potential shift in mobility depending on the size and charge of the protein. |

| Reverse Phase HPLC | Retention time | A shift in retention time compared to the unmodified protein. |

Experimental Protocols

Protocol 1: Stable Modification of a Protein with DTNB

This protocol describes the formation of a stable mixed disulfide bond between a protein's cysteine residue and TNB.

Materials:

-

Protein solution (in a non-reducing buffer, e.g., 0.1 M phosphate buffer, pH 7.4)

-

This compound (DTNB) stock solution (10 mM in 0.1 M phosphate buffer, pH 7.4)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.4

-

Desalting column or dialysis tubing (for purification)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Ensure the protein sample is in a buffer free of reducing agents. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Determine the protein concentration and the concentration of free sulfhydryl groups using the Ellman's assay (see Protocol 3 for a brief outline or refer to detailed protocols[1][2]). This will help in determining the required amount of DTNB.

-

-

Modification Reaction:

-

In a microcentrifuge tube, add the protein solution to the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Add the DTNB stock solution to the protein solution to achieve a 5 to 10-fold molar excess of DTNB over the protein's free sulfhydryl groups.

-

Gently mix the solution and incubate at room temperature for 30 minutes. The solution will turn yellow due to the release of the TNB anion, indicating the progress of the reaction.[2][3]

-

-

Purification of the Modified Protein:

-

To remove excess DTNB and the liberated TNB, pass the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

Alternatively, dialyze the reaction mixture against the storage buffer overnight at 4°C with multiple buffer changes.

-

-

Characterization of the Modified Protein:

-

Confirm the modification by performing UV-Vis spectroscopy. The purified protein-TNB conjugate should exhibit a characteristic absorbance from the TNB moiety, although the peak may be different from the free TNB anion.

-

Determine the extent of modification using mass spectrometry. An increase in the molecular weight corresponding to the mass of a TNB molecule (198.19 g/mol ) for each modified cysteine residue is expected.

-

Analyze the modified protein by SDS-PAGE to check for purity and any changes in migration.

-

Protocol 2: Reversal of DTNB Modification

This protocol describes the cleavage of the mixed disulfide bond to regenerate the free sulfhydryl group on the protein.

Materials:

-

DTNB-modified protein solution

-

Reducing agent stock solution (e.g., 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP))

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Desalting column or dialysis tubing

Procedure:

-